molecular formula C9H8BrNO3 B8749064 2-(2-Bromoacetamido)benzoic acid

2-(2-Bromoacetamido)benzoic acid

Cat. No.: B8749064
M. Wt: 258.07 g/mol
InChI Key: QZWSCOXXIITFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromoacetamido)benzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with a bromoacetamido group at the ortho position. This structure confers reactivity suitable for applications in organic synthesis, pharmaceuticals, and biochemical conjugates.

The compound is synthesized via the reaction of 2-aminobenzoic acid with 2-bromoacetyl chloride in dichloromethane, catalyzed by triethylamine. Yields typically range from moderate to high, depending on reaction conditions and purification methods .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

2-[(2-bromoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H8BrNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)

InChI Key

QZWSCOXXIITFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Structure : Replaces the bromine atom with an ethoxy group (C₂H₅O).
  • Synthesis : Prepared via similar acylation reactions, substituting bromoacetyl chloride with ethoxycarbonylacetyl chloride.
  • Physical Properties :
    • Crystallizes in a triclinic system (space group P1) with unit cell parameters:
  • a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å
  • α = 106.784°, β = 97.222°, γ = 92.444° .
    • Forms hydrogen-bonded chains along the [111] direction via O–H⋯O and C–H⋯O interactions, enhancing thermal stability .
  • Reactivity : The ethoxy group stabilizes the carbonyl moiety, reducing electrophilicity compared to the bromine-containing analog.

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

  • Structure : Incorporates a benzamido and methoxy group, increasing steric bulk.
  • Key Difference : The benzamido group enhances π-π stacking interactions, which may improve binding to aromatic residues in proteins.

2-Benzoylbenzoic Acid Derivatives

  • Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.
  • Binding Affinity : These derivatives exhibit lower ΔGbinding values for T1R3 receptors compared to 2-(2-bromoacetamido)benzoic acid, suggesting reduced receptor-ligand interaction efficiency .
  • Structural Impact : Substitution at the para position (methyl or methoxy) reduces steric hindrance but diminishes electrophilic reactivity.

Bromoacetylated Phenylboronic Acid Esters

  • Examples : PN-6844 (2-(Bromoacetamido)phenylboronic acid pinacol ester).
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for bioconjugation or drug delivery systems. The boronic acid group enables covalent binding to diols (e.g., in carbohydrates) .
  • Comparison : The bromoacetamido group in these compounds retains reactivity for alkylation, similar to this compound.

DOTA-Peptide Immunoconjugates

  • Example: 2-Iminothiolane-2-[p-(bromoacetamido)benzyl]-DOTA-ChL6.
  • Biomedical Relevance: Conjugates with bromoacetamido linkers show higher liver accumulation and radiation doses compared to catabolizable peptide-linked analogs. This highlights the trade-off between linker stability and metabolic clearance in radioimmunotherapy .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₈BrNO₃ Bromoacetamido 258.08 High electrophilicity; synthesis of conjugates
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Ethoxycarbonylacetamido 237.21 Hydrogen-bonded crystals; thermal stability
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ 4-Methylbenzoyl 240.26 Low T1R3 receptor binding affinity
PN-6844 (Phenylboronic acid ester) C₁₄H₁₈BBrNO₃ Bromoacetamido-boronate 354.03 Suzuki-Miyaura cross-coupling
2-IT-2-[p-(Bromoacetamido)benzyl]-DOTA-ChL6 C₃₈H₅₀BrN₇O₁₂S Bromoacetamido linker 964.81 Radioimmunotherapy with high liver uptake

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